REACTION_CXSMILES
|
[Cl-].C[N+:3]1C(=O)N(C)[CH:6]=[CH:7][CH:8]=1.[C:11]([C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1)(=O)[CH3:12].C(O)(=O)C.C([O-])(=O)C.[NH4+].[OH-].[Na+]>C(#N)C.C(N(CC)CC)C>[N:3]1[CH:8]=[CH:7][CH:6]=[CH:12][C:11]=1[C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1 |f:0.1,4.5,6.7|
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Name
|
1,3-dimethyl-2,3-dihydro-2-oxopyrimidinium chloride
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C[N+]=1C(N(C=CC1)C)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=NC=C1
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
217 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
at 45° C. or less
|
Type
|
CUSTOM
|
Details
|
After 30 minutes of the reaction at 45° C.
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
were added to the residual liquid
|
Type
|
CUSTOM
|
Details
|
the reaction at 120° C. for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 200 ml of toluene
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
DISTILLATION
|
Details
|
purified by distillation under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.3 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |